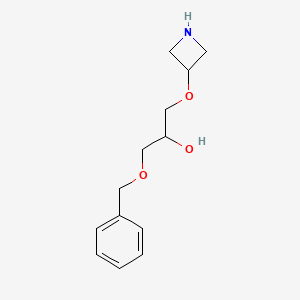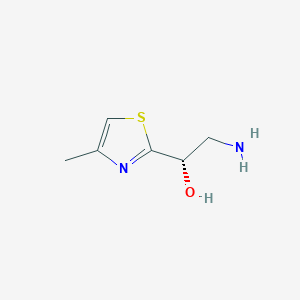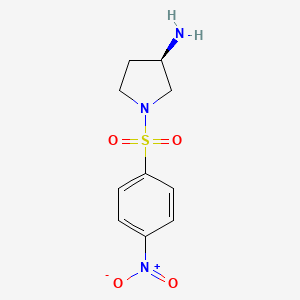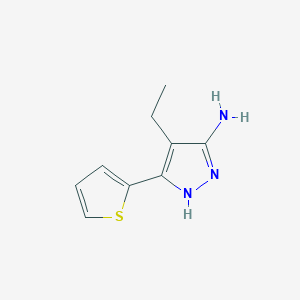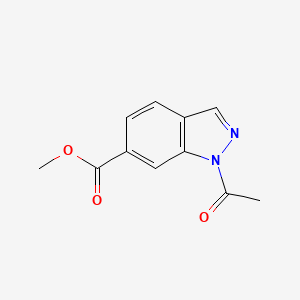
3-Cyclobutyl-4-ethyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutyl-4-ethyl-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C9H15N3. It is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by a cyclobutyl group attached to the pyrazole ring, which contributes to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-Cyclobutyl-4-ethyl-1H-pyrazol-5-amine typically involves a multi-step process. One common method includes the condensation of cyclobutanone with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
3-Cyclobutyl-4-ethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides[][3].
Aplicaciones Científicas De Investigación
3-Cyclobutyl-4-ethyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Cyclobutyl-4-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
3-Cyclobutyl-4-ethyl-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound has a tert-butyl group instead of a cyclobutyl group, which affects its chemical reactivity and biological activity.
3-Cyclobutyl-1,2,4-oxadiazol-5-amine: This compound contains an oxadiazole ring instead of a pyrazole ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activity .
Propiedades
Fórmula molecular |
C9H15N3 |
|---|---|
Peso molecular |
165.24 g/mol |
Nombre IUPAC |
5-cyclobutyl-4-ethyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3/c1-2-7-8(6-4-3-5-6)11-12-9(7)10/h6H,2-5H2,1H3,(H3,10,11,12) |
Clave InChI |
FENGDXOUWOYGRC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NN=C1N)C2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


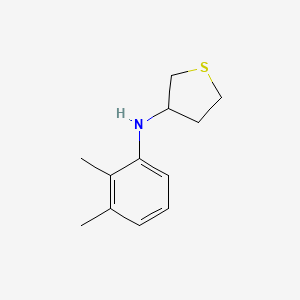
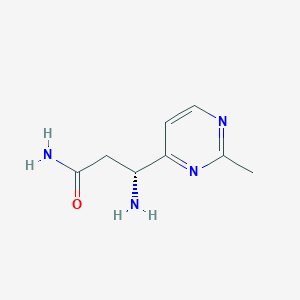

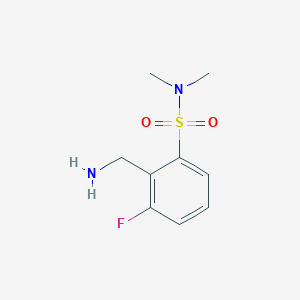
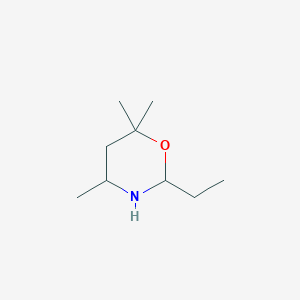

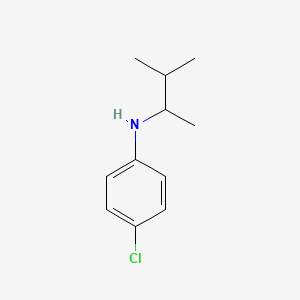
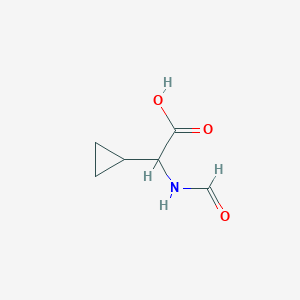
![(2-Tert-butylimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B13071561.png)
